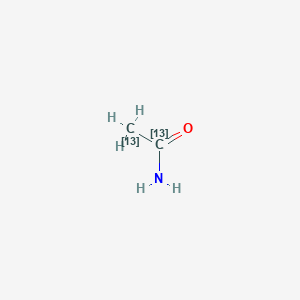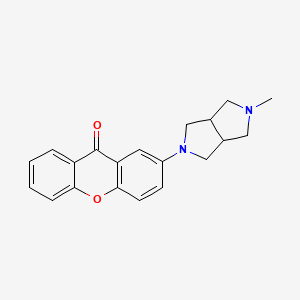
Archidonic acid, 4,5-dimethoxy-1-(2-nitrophenyl)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Archidonic acid, 4,5-dimethoxy-1-(2-nitrophenyl)ethyl ester is a complex organic compound with the molecular formula C30H43NO6 and a molecular weight of 513.67 g/mol . This compound is known for its unique structure, which includes a nitrophenyl group and dimethoxy substituents, making it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of Archidonic acid, 4,5-dimethoxy-1-(2-nitrophenyl)ethyl ester typically involves multiple steps. One common synthetic route includes the esterification of Archidonic acid with 4,5-dimethoxy-1-(2-nitrophenyl)ethanol under acidic conditions . The reaction conditions often require a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Archidonic acid, 4,5-dimethoxy-1-(2-nitrophenyl)ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
Archidonic acid, 4,5-dimethoxy-1-(2-nitrophenyl)ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of Archidonic acid, 4,5-dimethoxy-1-(2-nitrophenyl)ethyl ester involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. Additionally, the ester group can be hydrolyzed to release active metabolites that interact with enzymes and receptors, influencing various biological processes .
Comparación Con Compuestos Similares
Archidonic acid, 4,5-dimethoxy-1-(2-nitrophenyl)ethyl ester can be compared with other similar compounds such as:
Arachidonic acid methyl ester: Similar in structure but lacks the nitrophenyl group, making it less reactive in certain chemical reactions.
4,5-Dimethoxy-2-nitrophenylethyl acetate: Similar ester structure but with different acyl groups, leading to variations in reactivity and biological activity.
Nitrophenyl ethyl esters: A class of compounds with varying substituents on the phenyl ring, influencing their chemical and biological properties.
This compound’s unique combination of functional groups and structural features makes it a valuable subject for ongoing research and development in various scientific disciplines.
Propiedades
IUPAC Name |
1-(4,5-dimethoxy-2-nitrophenyl)ethyl (5Z,7Z,9Z,11Z)-icosa-5,7,9,11-tetraenoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H43NO6/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-30(32)37-25(2)26-23-28(35-3)29(36-4)24-27(26)31(33)34/h12-19,23-25H,5-11,20-22H2,1-4H3/b13-12-,15-14-,17-16-,19-18- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZBLTIRGFQZJU-ZIAKVZIRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CC=CC=CC=CCCCC(=O)OC(C)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\C=C/C=C\C=C/CCCC(=O)OC(C)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H43NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ETHANONE, 1-(3-HYDROXYBICYCLO[2.2.1]HEPT-1-YL)-, EXO- (9CI)](/img/structure/B1145951.png)

![(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-2-(4-hydroxyphenyl)-1-phenyl-1-butene](/img/structure/B1145953.png)






